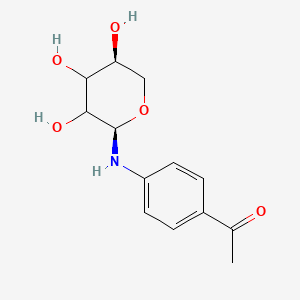
trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide: is a chemical compound with the molecular formula C12H22N2O. It is a derivative of isoquinoline and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide typically involves the reaction of decahydroisoquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as a potential analgesic.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound’s structure allows it to bind to receptors and enzymes, influencing their activity and leading to various physiological effects.
Comparison with Similar Compounds
- Benzamide, N-(decahydro-2-methyl-5-isoquinolyl)-3,4,5-trimethoxy-, trans-
- Acetamide, N-(1,2,3,4,4aα,5β,6,7,8,8aβ-decahydro-2-methyl-5-isoquinolyl)-
Comparison: While trans-N-(Decahydro-2-methyl-5-isoquinolyl)acetamide shares structural similarities with these compounds, it is unique in its specific acetamide functional group and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
16336-24-6 |
|---|---|
Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[(4aS,5S,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]acetamide |
InChI |
InChI=1S/C12H22N2O/c1-9(15)13-12-5-3-4-10-8-14(2)7-6-11(10)12/h10-12H,3-8H2,1-2H3,(H,13,15)/t10-,11-,12-/m0/s1 |
InChI Key |
HVUPJAWRNLVWIU-SRVKXCTJSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC[C@@H]2[C@@H]1CCN(C2)C |
Canonical SMILES |
CC(=O)NC1CCCC2C1CCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


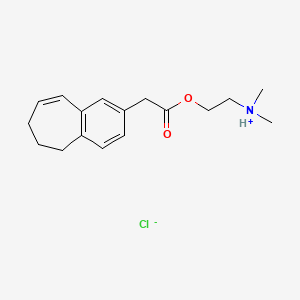
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)

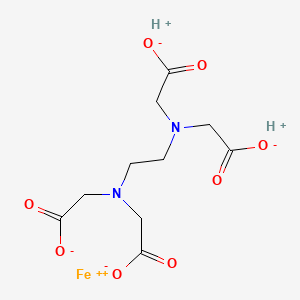
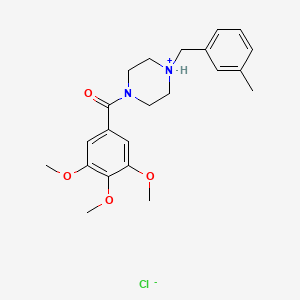
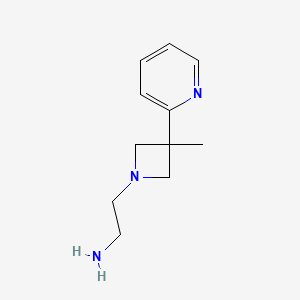
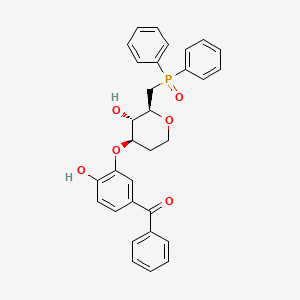
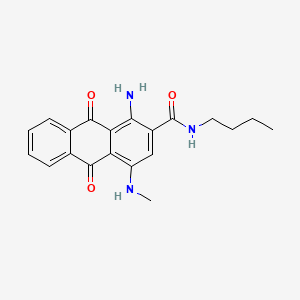

![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)

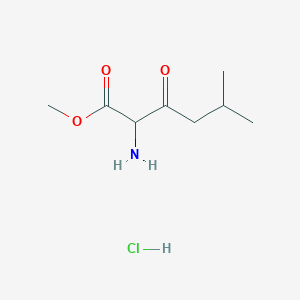
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
